molecular formula C9H13N5O B1475732 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine CAS No. 2098041-98-4

1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine

Cat. No.: B1475732
CAS No.: 2098041-98-4
M. Wt: 207.23 g/mol
InChI Key: OBBXRDCHAIKQNJ-UHFFFAOYSA-N
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Description

1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C9H13N5O and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Theoretical Analysis

  • Synthesis and Analysis : Compounds similar to 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine, like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, are synthesized for their significant pharmaceutical importance. These compounds undergo structural elucidation using spectroscopic techniques and further confirmation by XRD. Density functional theory (DFT) calculations align with experimental values, providing insight into the molecular properties and intermolecular interactions within the crystal structure (Sallam et al., 2021).

Biochemical Analysis

Biochemical Properties

1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as c-Met kinase, which is involved in cell growth and differentiation . The interaction with c-Met kinase occurs through binding to the active site, leading to inhibition of its activity. Additionally, this compound has been found to interact with phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways . The inhibition of PDE enzymes by this compound results in altered levels of cyclic nucleotides, affecting various cellular processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with c-Met kinase and PDE enzymes leads to changes in cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to modulate gene expression by altering the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling events . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound’s interaction with PDE enzymes results in altered levels of cyclic nucleotides, affecting various cellular processes . The changes in cyclic nucleotide levels can influence the activity of protein kinases and other signaling molecules, leading to modulation of gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell signaling pathways, gene expression, and metabolic processes. These long-term effects have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when evaluating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit c-Met kinase and PDE enzymes, leading to beneficial effects on cell proliferation and apoptosis . High doses of the compound have been associated with toxic and adverse effects, including myocardial degeneration and increased cardiac output in rats . These findings suggest that careful consideration of dosage is essential when evaluating the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting its biochemical properties and cellular effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cells, the compound can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of the compound can affect its interactions with biomolecules, enzyme activity, and overall cellular effects.

Properties

IUPAC Name

1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-3-15-9-5-4-7-11-12-8(6-10-2)14(7)13-9/h4-5,10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBXRDCHAIKQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine
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1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine
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1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine
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1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine
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1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine
Reactant of Route 6
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.